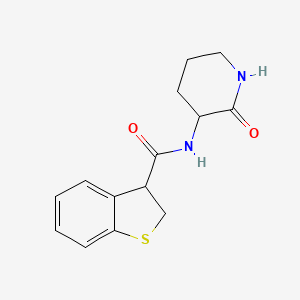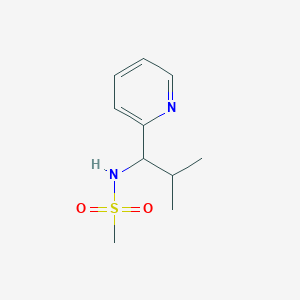
(2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential for use in various applications.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and receptors involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone has anti-inflammatory and analgesic effects in animal models. The compound has also been found to inhibit the growth of cancer cells in vitro. However, the physiological effects of the compound in humans are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone in lab experiments is its potential to inhibit the activity of specific enzymes and receptors involved in disease. However, a limitation of using this compound is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone. These include:
1. Investigating the compound's mechanism of action and potential side effects in humans.
2. Studying the compound's potential for use in the treatment of specific diseases such as cancer and inflammation.
3. Developing new synthetic methods for the production of (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone.
4. Investigating the compound's potential for use in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone is a chemical compound with potential applications in the field of medicinal chemistry. While the compound has been found to have anti-inflammatory, analgesic, and anti-cancer properties, its mechanism of action and potential side effects in humans are not yet fully understood. Further research is needed to fully explore the potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone involves the reaction of 3-methoxybenzaldehyde with 2,3-dimethylthiomorpholine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
(2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential to inhibit the activity of certain enzymes and receptors involved in various diseases.
Propriétés
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-11(2)18-8-7-15(10)14(16)12-5-4-6-13(9-12)17-3/h4-6,9-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFQEUJAOMAAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)



![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)